1H-Pyrrolo[3,4-d]pyrimidin-4-ol: Structural Profiling and Application in Targeted Therapeutics
1H-Pyrrolo[3,4-d]pyrimidin-4-ol: Structural Profiling and Application in Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry and structure-based drug design (SBDD), the selection of an optimal core scaffold is the foundational step in developing highly selective, ATP-competitive kinase inhibitors. 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (CAS: 39455-98-6) has emerged as a privileged bicyclic pharmacophore [1]. As a bioisostere of the purine ring, it mimics the natural substrate of kinases (ATP) while offering unique vectors for synthetic functionalization.
As application scientists, we recognize that a scaffold's utility is dictated by its ligand efficiency (LE) and synthetic tractability. This whitepaper provides an in-depth technical analysis of the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol core, detailing its physicochemical properties, structural biology implications, and self-validating protocols for its synthesis and analytical verification.
Physicochemical Profiling & Causality in Drug Design
The physicochemical properties of a core scaffold directly dictate the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the final drug candidate.
The "Molecular Weight Budget"
With a molecular weight of precisely 135.13 g/mol , 1H-Pyrrolo[3,4-d]pyrimidin-4-ol is highly atom-efficient [2]. In SBDD, maintaining a low molecular weight for the core is imperative. Adhering to Lipinski’s Rule of Five (MW < 500 Da), this scaffold leaves a generous "molecular weight budget" of ~365 Da. This allows medicinal chemists ample room to append complex functional groups that target the solvent channel, the gatekeeper residue, and the deep specificity pockets of kinases without violating drug-likeness parameters.
Tautomeric Equilibrium
A critical mechanistic feature of this molecule is its tautomerization. 1H-Pyrrolo[3,4-d]pyrimidin-4-ol exists in equilibrium with its keto form, 1H-pyrrolo[3,4-d]pyrimidin-4(3H)-one .
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Causality: In the solution phase and within the protein binding pocket, the predominant tautomer dictates the hydrogen bond donor/acceptor profile. The hydroxyl (-OH) form acts as a dual donor/acceptor, whereas the keto (=O) form provides a strong acceptor at the oxygen and a donor at the adjacent N3 nitrogen. The local dielectric constant of the kinase hinge region will stabilize one tautomer over the other, directly impacting binding affinity and residence time.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value |
| IUPAC Name | 1H-pyrrolo[3,4-d]pyrimidin-4-ol |
| CAS Registry Number | 39455-98-6 |
| Molecular Formula | C6H5N3O |
| Molecular Weight | 135.13 g/mol |
| Monoisotopic Mass | 135.043 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area (TPSA) | 58.2 Ų |
Structural Biology & Pharmacophore Modeling
The efficacy of the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol scaffold lies in its precise geometric alignment with the hinge region of the kinase domain [3]. The pyrimidine nitrogen (N1) and the C4-hydroxyl/carbonyl group form a robust bidentate hydrogen-bonding network with the backbone amide and carbonyl of the hinge residues (typically Methionine or Cysteine).
Figure 1: Pharmacophore mapping of the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol scaffold in kinase hinge regions.
Experimental Workflows: Synthesis & Validation
To ensure scientific integrity, the synthesis of the core scaffold must be coupled with a self-validating analytical protocol. The following methodology details the cyclization of a pyrrole precursor to yield the target compound, followed by LC-MS validation to confirm the precise molecular weight.
Step-by-Step Synthetic Protocol
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Objective: Synthesize 1H-Pyrrolo[3,4-d]pyrimidin-4-ol via formamidine-mediated cyclization.
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Causality of Reagents: Formamidine acetate is utilized over traditional orthoesters because it acts as both a carbon source and an ammonia equivalent, driving the cyclization of the pyrimidine ring in a single, thermodynamically favorable step.
Procedure:
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Preparation: Suspend 1.0 equivalent of 4-amino-1H-pyrrole-3-carboxamide (starting material) in absolute ethanol (0.2 M concentration).
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Reagent Addition: Add 3.0 equivalents of formamidine acetate to the suspension.
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Cyclization: Heat the reaction mixture to reflux (80°C) under an inert nitrogen atmosphere for 12-16 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH, 9:1).
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Precipitation: Upon completion, cool the reaction mixture to 0°C in an ice bath. The target compound will precipitate as the thermodynamic tautomer.
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Isolation: Filter the precipitate under vacuum, wash with cold ethanol and diethyl ether, and dry under high vacuum to yield 1H-Pyrrolo[3,4-d]pyrimidin-4-ol as an off-white solid (Expected Yield: 75-85%).
Figure 2: General synthetic workflow for the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol core.
Self-Validating Analytical Protocol (LC-MS)
To validate the structural integrity and confirm the molecular weight (135.13 g/mol ), Liquid Chromatography-Mass Spectrometry (LC-MS) must be performed. Because the molecule contains basic nitrogen atoms, positive electrospray ionization (ESI+) is the optimal detection mode.
Table 2: LC-MS Validation Parameters
| Parameter | Condition / Specification |
| Column | C18 Reverse Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in MS-grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Profile | 5% to 95% B over 3.0 minutes |
| Flow Rate | 0.6 mL/min |
| Ionization Mode | ESI Positive (ESI+) |
| Expected MS Result | [M+H]⁺ = 136.1 m/z |
Note: The observation of the 136.1 m/z peak serves as the definitive, self-validating checkpoint that the cyclization was successful and the correct molecular weight has been achieved.
